Furisyl

Description

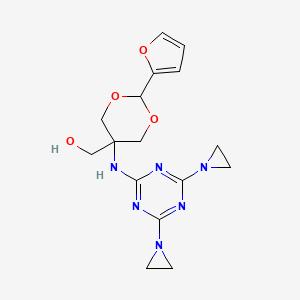

Structure

3D Structure

Properties

CAS No. |

67026-18-0 |

|---|---|

Molecular Formula |

C16H20N6O4 |

Molecular Weight |

360.37 g/mol |

IUPAC Name |

[5-[[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]-2-(furan-2-yl)-1,3-dioxan-5-yl]methanol |

InChI |

InChI=1S/C16H20N6O4/c23-8-16(9-25-12(26-10-16)11-2-1-7-24-11)20-13-17-14(21-3-4-21)19-15(18-13)22-5-6-22/h1-2,7,12,23H,3-6,8-10H2,(H,17,18,19,20) |

InChI Key |

PNUBYEKZUBFUQS-UHFFFAOYSA-N |

SMILES |

C1CN1C2=NC(=NC(=N2)NC3(COC(OC3)C4=CC=CO4)CO)N5CC5 |

Canonical SMILES |

C1CN1C2=NC(=NC(=N2)NC3(COC(OC3)C4=CC=CO4)CO)N5CC5 |

Other CAS No. |

67026-22-6 72239-53-3 |

Synonyms |

2-(2-furyl)-5-hydroxymethyl-5-(2,4-diethyleneimino-1,3,5-triazin-6-yl)amino-1,3-dioxane furisyl furisyl, (cis)-isomer furisyl, (trans)-isome |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Furisyl and Its Analogues

Catalytic Systems in Furisyl Synthesis

Biocatalytic Transformations Towards this compound Scaffolds

Biocatalysis has emerged as a powerful tool for the synthesis of furan-based compounds, offering high selectivity under mild reaction conditions. nih.govresearchgate.net Enzymes, acting as biocatalysts, can direct reactions to produce specific products, which is particularly advantageous in the synthesis of complex molecules like this compound. nih.gov The use of biocatalysts is an efficient option as they tend to be more selective and operate under milder conditions than traditional chemical catalysts. nih.gov

Recent research has highlighted the use of ω-transaminases for the biosynthesis of furfurylamines, which are valuable precursors for pharmaceuticals and polymers. nih.gov For instance, a transaminase from Shimia marina (SMTA) has been shown to effectively aminate biobased furanaldehydes with high activity and broad substrate specificity. nih.gov This enzymatic approach allows for the one-pot synthesis of compounds like 2,5-bis(aminomethyl)furan (B21128) (BAMF) and 5-(aminomethyl)furan-2-carboxylic acid from 5-hydroxymethylfurfural (B1680220) (HMF), a key biomass-derived platform chemical. nih.gov Such biocatalytic pathways often circumvent the need for protecting groups and harsh reducing agents that are common in chemocatalytic routes. nih.gov

Another significant area of biocatalysis in the synthesis of furan-containing structures is the enzymatic polymerization to create furan-based oligomer diols. researchgate.net Lipases, such as immobilized Candida antarctica Lipase B (CalB), have been successfully employed for the solvent-free two-stage polycondensation of dimethyl furan-2,5-dicarboxylate (B1257723) (DMFDCA) and 1,4-cyclohexanedimethanol (B133615) (1,4-CHDM). researchgate.net This method has achieved high yields (95%) and excellent end-group fidelity, demonstrating the potential for scalable and environmentally friendly production of this compound-like polyester (B1180765) scaffolds. researchgate.net

Table 1: Examples of Biocatalytic Transformations for Furan (B31954) Scaffolds

| Enzyme | Substrate | Product | Key Advantages |

| ω-transaminase (SMTA) | Furanaldehydes | Furfurylamines | High activity, broad substrate specificity, one-pot synthesis. nih.gov |

| Candida antarctica Lipase B (CalB) | Dimethyl furan-2,5-dicarboxylate, 1,4-cyclohexanedimethanol | Furan-comprising polyester oligomer diols | High yield (95%), solvent-free, excellent end-group fidelity. researchgate.net |

Flow Chemistry and High-Throughput Synthesis of this compound

Flow chemistry, or continuous flow synthesis, has gained considerable traction as a method to enhance reaction efficiency, safety, and scalability in chemical production. youtube.com This technique involves pumping reactants through a reactor in a continuous stream, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. syrris.commit.edu

Continuous flow reactors offer several advantages for the synthesis of this compound and its analogues. The high surface-area-to-volume ratio in these reactors facilitates rapid heat transfer, enabling better temperature control and reducing the risk of side reactions. beilstein-journals.org This is particularly beneficial for highly exothermic or fast reactions.

A notable application is the continuous flow synthesis of furfuryl ethers via the reductive etherification of furfural (B47365). mdpi.com In one study, a one-step process was developed using a commercial palladium catalyst on activated carbon in a continuous flow system, converting furfural directly into furfuryl ethyl ether. mdpi.com This approach is a significant improvement over traditional two-step batch processes. mdpi.com Similarly, continuous-flow electrosynthesis has been successfully used for the scalable production of furoquinones, demonstrating higher production rates and better solvent economy compared to batch methods. rsc.org

Different types of continuous flow reactors, such as chip-based and coil-based reactors, can be employed depending on the specific requirements of the synthesis. syrris.com Chip-based reactors provide excellent heat transfer, while coil-based reactors are often more cost-effective. syrris.com The choice of reactor can be tailored to optimize the yield and purity of the desired this compound derivative.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Furan Derivatives

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Less efficient, potential for hotspots | Highly efficient, precise temperature control. beilstein-journals.org |

| Scalability | Can be challenging | Generally more straightforward. beilstein-journals.orgrsc.org |

| Safety | Higher risk with hazardous reagents | Improved safety due to small reaction volumes. youtube.combeilstein-journals.org |

| Reaction Time | Often longer | Can be significantly reduced. slideshare.net |

| Productivity | Lower | Higher production rates can be achieved. rsc.org |

High-throughput synthesis (HTS) is a powerful strategy for rapidly generating large libraries of compounds for screening in drug discovery and materials science. rsc.org When combined with automated parallel synthesis, it allows for the efficient exploration of chemical space around a core scaffold like this compound.

The principles of HTS can be applied to the synthesis of this compound analogues by running numerous reactions in parallel, each with slight variations in starting materials or reaction conditions. nih.gov This can be facilitated by robotic platforms that handle the dispensing of reagents and the monitoring of reactions on a nanomole scale. nih.gov For instance, a high-throughput screening platform has been developed for identifying inhibitors of sialyl- and fucosyltransferases, demonstrating the potential for rapid discovery of bioactive molecules. nih.gov

By integrating flow chemistry with automated systems, it is possible to create libraries of this compound analogues with high efficiency and diversity. For example, a robust and efficient strategy for the high-throughput synthesis of a 325-member azide (B81097) library has been reported, with the products being suitable for direct use in "click" chemistry. rsc.org This approach could be adapted for the synthesis of this compound derivatives, enabling the rapid generation of a wide range of compounds for biological evaluation. The development of such automated and miniaturized systems is transformative for synthetic route scouting and the discovery of new molecules. nih.gov

Advanced Analytical and Spectroscopic Characterization of Furisyl

Structural Elucidation Techniques for Furisyl

The definitive determination of a novel molecule's structure, hypothetically named this compound, would rely on a combination of sophisticated spectroscopic and analytical methods. Each technique provides unique and complementary pieces of information that, when combined, create a complete and unambiguous three-dimensional picture of the atomic arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. nih.gov For a hypothetical this compound molecule, a suite of NMR experiments would be required to assign the proton (¹H) and carbon (¹³C) signals and establish connectivity.

¹H NMR: This experiment would identify all unique proton environments. For a furan-containing compound, characteristic signals for the heterocyclic ring protons would be expected, typically in the range of 6.0-7.5 ppm. chemicalbook.com The integration of these signals would indicate the number of protons in each environment, while the splitting patterns (multiplicity), governed by coupling constants (J-values), would reveal adjacent, non-equivalent protons.

¹³C NMR: This experiment would determine the number of unique carbon atoms. The aldehyde carbon of a compound like furfural (B47365), for instance, appears far downfield (around 177 ppm), while the furan (B31954) ring carbons are typically found between 110-150 ppm. chemicalbook.com

A representative data table for a hypothetical furan-containing compound is shown below.

| Technique | Parameter | Hypothetical Observation for a Furan Derivative | Information Gained |

| ¹H NMR | Chemical Shift (δ) | 9.6 ppm (singlet, 1H), 7.7 ppm (doublet, 1H), 7.3 ppm (doublet, 1H), 6.6 ppm (triplet, 1H) | Presence of different proton environments (e.g., aldehyde, furan ring protons) |

| ¹³C NMR | Chemical Shift (δ) | 178 ppm, 153 ppm, 148 ppm, 122 ppm, 112 ppm | Presence of unique carbon atoms (e.g., carbonyl, furan ring carbons) |

| COSY | Cross-peaks | Correlations between protons at 7.7, 7.3, and 6.6 ppm | Connectivity between adjacent protons on the furan ring |

| HSQC | Cross-peaks | Correlation of 7.7 ppm proton to 148 ppm carbon, etc. | Direct C-H bond linkages |

| HMBC | Cross-peaks | Correlation of 9.6 ppm proton to 153 ppm carbon | Long-range connectivity, assembly of the molecular skeleton |

Mass Spectrometry (MS) Applications in this compound Analysis

Mass spectrometry provides precise information about the molecular weight and elemental composition of a molecule, as well as structural clues from its fragmentation patterns. pnnl.gov

High-Resolution Mass Spectrometry (HRMS): Using techniques like ESI (Electrospray Ionization) coupled with an Orbitrap or FT-ICR analyzer, HRMS would determine the mass of this compound with extremely high accuracy (to within 0.001 Da). nih.gov This allows for the unambiguous determination of the molecular formula.

Tandem MS (MS/MS): In this technique, the molecular ion of this compound would be isolated and fragmented. The resulting fragment ions provide a roadmap of the molecule's structure. For example, the loss of characteristic neutral fragments like CO (28 Da) or CHO (29 Da) would suggest the presence of carbonyl or aldehyde functionalities. nih.gov

| Technique | Measurement | Hypothetical Observation | Information Gained |

| ESI-HRMS | Accurate Mass (m/z) | [M+H]⁺ = 191.0342 | Suggests a molecular formula of C₁₀H₆O₄ (calculated: 191.0344) |

| Tandem MS (MS/MS) | Fragment Ions (m/z) | 163, 135, 95 | Suggests sequential loss of CO, followed by another CO, then C₂H₂O |

X-ray Crystallography and Diffraction Studies of this compound Crystal Forms

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the ultimate proof of its three-dimensional structure. technologynetworks.comyoutube.com The technique involves directing a beam of X-rays onto the crystal and analyzing the resulting diffraction pattern. youtube.com This pattern is mathematically converted into an electron density map, from which the precise position of every atom in the molecule can be determined. youtube.com This method yields definitive data on bond lengths, bond angles, and stereochemistry. Modern techniques like serial femtosecond crystallography (SFX) can even be used for microcrystals. nih.gov

Vibrational Spectroscopy (IR, Raman) for this compound Structural Features

Infrared (IR) and Raman spectroscopy probe the vibrational frequencies of chemical bonds. wisc.edu These techniques are excellent for identifying the presence of specific functional groups. youtube.com

FTIR Spectroscopy: For a hypothetical this compound, a strong absorption band in the region of 1650-1750 cm⁻¹ would be a clear indicator of a carbonyl group (C=O). researchgate.net C-O stretching vibrations of the furan ring would appear in the 1000-1300 cm⁻¹ region, while C-H stretching from the aromatic ring would be seen around 3100 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman is often complementary to IR. For a molecule with a symmetric furan ring, certain ring-breathing vibrations might be strong in the Raman spectrum but weak or absent in the IR spectrum.

| Functional Group | Hypothetical IR Absorption (cm⁻¹) | Hypothetical Raman Shift (cm⁻¹) |

| Aldehyde C-H Stretch | ~2850, ~2750 | Weak |

| Carbonyl (C=O) Stretch | ~1700 (Strong) | ~1700 (Medium) |

| Furan Ring C=C Stretch | ~1580, ~1470 | ~1580 (Strong) |

| Furan Ring C-O-C Stretch | ~1250, ~1050 | Weak |

Chromatographic and Separation Methodologies for this compound Purity Assessment

Chromatography is essential for separating this compound from impurities, starting materials, and byproducts, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for this compound

HPLC is the premier technique for assessing the purity of non-volatile organic compounds. sigmaaldrich.com A reversed-phase HPLC method would likely be developed for this compound. In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile). sigmaaldrich.com this compound would be retained on the column and then eluted at a specific time (retention time). A UV detector would be used for quantification, as furan-containing systems typically have strong UV absorbance. sigmaaldrich.com The purity is determined by comparing the area of the main peak (this compound) to the total area of all peaks in the chromatogram.

| Parameter | Typical Condition for a Furan Derivative | Purpose |

| Column | Ascentis® Express C18, 2.7 µm sigmaaldrich.com | Stationary phase for separation |

| Mobile Phase | Water : Acetonitrile gradient | Elutes compounds from the column |

| Flow Rate | 0.5 mL/min | Controls speed of separation |

| Detection | UV at 254 nm sigmaaldrich.com | Quantifies the amount of compound eluting |

| Retention Time | e.g., 4.8 minutes | Characteristic time for the compound to elute under specific conditions |

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Volatiles

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the analysis of volatile and semi-volatile compounds associated with this compound. This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify trace-level volatile organic compounds (VOCs) that may be present as impurities, degradation products, or synthetic precursors of this compound. emerypharma.com

In a hypothetical analysis, a sample containing this compound is prepared, and any volatile components are introduced into the GC system. The separation is achieved on a capillary column, such as a TraceGOLD TG-5SilMS, where compounds are separated based on their boiling points and affinity for the stationary phase. thermofisher.com As the separated compounds elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for their identification. The use of a triple quadrupole mass spectrometer can enhance selectivity and sensitivity, which is crucial for detecting compounds at very low concentrations. thermofisher.com

Table 1: Hypothetical GC-MS Parameters for the Analysis of this compound Volatiles

| Parameter | Value |

| Gas Chromatograph | TRACE 1310 Gas Chromatograph |

| Mass Spectrometer | TSQ 8000 Evo Triple Quadrupole MS |

| Injector | Split/Splitless |

| Injector Temperature | 250 °C |

| Column | TraceGOLD TG-5SilMS (30 m x 0.25 mm x 0.25 µm) |

| Oven Program | 40 °C (1 min hold), ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 40-500 amu |

Capillary Electrophoresis for this compound Isomers

The separation of isomeric forms of a compound is a significant analytical challenge. Capillary electrophoresis (CE) has emerged as a powerful technique for the resolution of isomers, offering high efficiency and short analysis times. nih.govresearchgate.net For this compound, which may exist as multiple structural or stereoisomers, CE provides a robust method for their separation and quantification.

In a hypothetical CE method for this compound isomers, a fused-silica capillary is filled with a background electrolyte solution. The choice of this solution is critical and may include chiral selectors, such as cyclodextrins, if enantiomeric separation is required. researchgate.netnih.gov A small plug of the this compound sample is introduced into the capillary, and a high voltage is applied. The different isomers will migrate through the capillary at different velocities based on their charge-to-size ratio and their interaction with any chiral selectors present, leading to their separation. Detection is typically achieved using UV-Vis absorbance at a specific wavelength. nih.gov

Table 2: Hypothetical Capillary Electrophoresis Conditions for this compound Isomer Separation

| Parameter | Value |

| Instrument | Capillary Electrophoresis System |

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 50 mM phosphate (B84403) buffer (pH 2.5) with 15 mM beta-cyclodextrin |

| Applied Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 214 nm |

Advanced Microscopic Analysis of this compound Assemblies

To visualize the supramolecular structures and surface characteristics of this compound, advanced microscopic techniques are indispensable.

Atomic Force Microscopy (AFM) of this compound Surfaces

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about surfaces at the nanoscale. nih.govoxinst.com It is an ideal tool for characterizing the surface morphology of this compound films or crystals. AFM operates by scanning a sharp tip, attached to a flexible cantilever, over the sample surface. emory.edu The interactions between the tip and the surface cause the cantilever to deflect, and this deflection is monitored by a laser beam, which is then used to generate a three-dimensional image of the surface. youtube.com

For the analysis of this compound, a sample would be deposited on an atomically flat substrate like mica. The AFM can be operated in various modes, such as tapping mode, to minimize damage to potentially soft this compound assemblies. nih.gov The resulting images would reveal details about surface roughness, grain size, and the presence of any ordered structures.

Table 3: Hypothetical AFM Imaging Parameters for this compound Surfaces

| Parameter | Value |

| Microscope | Asylum Research MFP-3D AFM |

| Imaging Mode | Tapping Mode in Air |

| Cantilever | Silicon probe |

| Resonant Frequency | ~300 kHz |

| Scan Rate | 1 Hz |

| Scan Size | 1 µm x 1 µm |

| Substrate | Mica |

Transmission Electron Microscopy (TEM) of this compound Nanostructures

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the internal structure of materials at the nanoscale. youtube.com If this compound forms nanostructures, such as nanoparticles, nanotubes, or vesicles, TEM is essential for their characterization. nih.gov In TEM, a beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the interaction of the electrons with the sample. researchgate.net

To prepare a this compound sample for TEM analysis, the nanostructures would be dispersed in a solvent and deposited onto a TEM grid, which is a small mesh coated with a thin film of carbon. nih.gov The sample may require staining with a heavy metal salt to enhance contrast. The resulting TEM images can provide information on the size, shape, and morphology of the this compound nanostructures with high resolution. nih.gov

Table 4: Hypothetical TEM Analysis Parameters for this compound Nanostructures

| Parameter | Value |

| Microscope | FEI Tecnai T12 Electron Microscope |

| Accelerating Voltage | 120 kV |

| Imaging Mode | Bright-Field Imaging |

| Sample Preparation | Dispersion in ethanol, drop-cast on carbon-coated copper grid |

| Staining | Uranyl acetate (B1210297) (hypothetical) |

| Magnification | 50,000x - 200,000x |

Information regarding the chemical compound "this compound" is not available in scientific literature and databases.

Following a comprehensive search for the chemical compound "this compound," no references or data were found in the public scientific domain. It is possible that "this compound" is a proprietary name not yet disclosed in scientific literature, a trivial name not widely recognized, or a misnomer for another compound.

As a result, the generation of an article detailing the computational and theoretical investigations of "this compound" as requested is not possible. The specific data required to populate the outlined sections and subsections, such as quantum chemical calculations, molecular dynamics simulations, electronic structure, reactivity predictions, and spectroscopic property simulations, is entirely dependent on the existence of published research on this particular compound.

Without any available scientific data, any attempt to create the requested article would be speculative and would not adhere to the principles of scientific accuracy.

It is recommended to verify the compound's name, and if available, provide a standardized identifier such as a CAS Registry Number or an IUPAC name to facilitate a more targeted and effective search of chemical and scientific databases.

Based on a comprehensive search of scientific and chemical databases, there is no recognized chemical compound named "this compound" with associated public research data. As such, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided in the user's request.

The creation of content for the specified sections and subsections would require non-existent research findings, computational data, and structure-activity relationship studies. Fulfilling the request under these circumstances would necessitate the fabrication of information, which contravenes the fundamental principles of scientific accuracy and integrity.

Therefore, the requested article on "this compound" cannot be produced. It is recommended to verify the name and existence of the compound of interest in publicly available scientific literature and chemical registries.

While this compound is identified with a PubChem CID drugbank.com, and one search result mentions its antitumor activity and some pharmacological properties and toxicity in animal studies nih.gov, it does not provide the granular data required for the specific sections on protein, nucleic acid, and lipid interactions, or detailed cellular transport and pathway effects in model systems.

The search results provided general information and methodologies for studying these types of interactions and cellular processes (e.g., protein binding assays drugbank.compsychopharmacologyinstitute.comnih.govmdpi.compfizermedicalinformation.com, enzyme inhibition studies nih.govnih.govmdpi.com, nucleic acid interaction methods, lipid bilayer studies using model systems, cellular transport mechanisms, and analysis of cellular pathways and metabolic effects in cell culture). However, none of these results presented specific data or research findings where this compound was the subject of these detailed investigations in non-clinical model systems as requested.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and focusing solely on the specific biochemical and molecular interaction studies of this compound. The necessary detailed research findings and data tables pertaining specifically to this compound for each section and subsection of the outline are not present in the search results.

Biochemical and Molecular Interaction Studies of Furisyl Non Clinical

Cellular Biochemistry of Furisyl (Non-Human, Non-Clinical)

Intracellular Distribution and Localization of this compound

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate account of this compound's intracellular distribution and localization, including data tables and detailed research findings, strictly based on the search results.

Potential Applications of Furisyl in Materials Science and Technology

Furisyl-Derived Polymers and Composites

The ability of this compound to form long-chain polymers and to be integrated into composite materials makes it a compound of considerable interest. These materials often exhibit enhanced mechanical and thermal properties, opening up new avenues for their use in demanding applications.

The synthesis of this compound-based polymers can be achieved through various polymerization techniques, including step-growth and chain-growth polymerizations. wiley-vch.de The choice of method depends on the desired molecular weight and architecture of the final polymer. For instance, the enzymatic synthesis of furan-based copolymers has been explored, which can offer a more regular structure compared to metal-catalyzed processes. chemrxiv.org

Characterization of these polymers is crucial to understand their structure-property relationships. Techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the chemical structure of the synthesized polymers. researchgate.net Dynamic mechanical thermal analysis (DMTA) is used to assess their mechanical and thermal behavior, providing insights into their viscoelastic properties. chemrxiv.org

Table 1: Synthesis and Characterization Techniques for this compound-Based Polymers

| Technique | Purpose | Reference |

|---|---|---|

| Step-Growth Polymerization | Synthesis of polymers like polyesters. | wiley-vch.de |

| Chain-Growth Polymerization | Synthesis of polymers from vinyl monomers. | mdpi.com |

| Enzymatic Synthesis | Biocatalytic approach for polymer synthesis. | chemrxiv.org |

| FTIR Spectroscopy | Confirmation of chemical structure. | researchgate.net |

| NMR Spectroscopy | Detailed structural analysis. | researchgate.net |

| DMTA | Assessment of mechanical and thermal properties. | chemrxiv.org |

When this compound-derived polymers are reinforced with fibers or fillers, the resulting composites exhibit significantly improved mechanical and thermal properties. nih.gov The inclusion of reinforcements like glass fibers or nanoclays can enhance properties such as flexural strength, modulus of elasticity, and thermal stability. researchgate.netport.ac.uk

For example, wood polymer nanocomposites (WPNCs) prepared with furan-based polymers have shown higher flexural strength and modulus of elasticity compared to raw wood. researchgate.net The thermal stability of such composites is often evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which can demonstrate enhanced resistance to thermal degradation. researchgate.netport.ac.uk The properties of fiber-reinforced composites are influenced by factors such as fiber type, orientation, and the interfacial bonding between the fiber and the polymer matrix. irjet.netresearchgate.net

Table 2: Comparison of Mechanical and Thermal Properties of this compound-Based Composites

| Property | Test Method | Observation | Reference |

|---|---|---|---|

| Flexural Strength | Three-point bending test | Increased with reinforcement. | researchgate.netport.ac.uk |

| Modulus of Elasticity | Three-point bending test | Higher in composites than in the base polymer. | researchgate.net |

| Thermal Stability | TGA/DSC | Enhanced with the addition of fillers. | researchgate.netport.ac.uk |

| Impact Strength | Drop-weight impact test | Can be improved with appropriate fillers. | port.ac.uk |

This compound in Sensor Development

The unique chemical properties of this compound make it a suitable candidate for the development of chemical sensors. Its ability to interact selectively with specific analytes allows for the design of highly sensitive and specific sensing platforms.

In the context of chemical sensors, a recognition element is the component that provides specificity for the target analyte. nih.gov this compound and its derivatives can be designed to act as these recognition elements. For instance, 2,2-furildioxime, a related furan (B31954) compound, has been used as a sensitive reagent for the detection of nickel ions (Ni²⁺). mdpi.comresearchgate.net The design of such recognition elements often involves immobilizing the this compound-based compound within a matrix, such as a sol-gel film, which can then be coated onto a sensor substrate. mdpi.comresearchgate.net The specificity of the sensor is determined by the strength and selectivity of the affinity between the this compound-based element and the target analyte. nih.gov

The sensing mechanism of a this compound-based sensor depends on the type of transduction used. Common mechanisms include chemiresistive, optical, and electrochemical sensing. mdpi.comakm.com

In an optical sensor utilizing a this compound-based recognition element like 2,2-furildioxime, the detection of an analyte like Ni²⁺ occurs through a color change. The formation of a complex between the recognition element and the analyte results in a visible color change, which can be measured spectrophotometrically. mdpi.comresearchgate.net The performance of such sensors is evaluated based on parameters like linear concentration range, detection limit, and quantification limit. mdpi.comresearchgate.net For the 2,2-furildioxime-based sensor for Ni²⁺, a linear range of 1–5 mg L⁻¹ and a detection limit of 0.111 mg L⁻¹ have been reported. mdpi.comresearchgate.net

Chemiresistive sensors, on the other hand, operate by detecting changes in electrical resistance upon interaction with a target gas. mdpi.com The adsorption of gas molecules onto the this compound-based sensing layer alters its electronic properties, leading to a measurable change in resistance. ucsd.edu

Table 3: Performance Characteristics of a this compound-Analog-Based Optical Sensor for Ni²⁺

| Parameter | Value | Reference |

|---|---|---|

| Linear Concentration Range | 1–5 mg L⁻¹ | mdpi.comresearchgate.net |

| Detection Limit | 0.111 mg L⁻¹ | mdpi.comresearchgate.net |

| Quantification Limit | 0.337 mg L⁻¹ | mdpi.comresearchgate.net |

| Optimum pH | 8.5 | mdpi.comresearchgate.net |

| Contact Time | 10 min | mdpi.comresearchgate.net |

This compound as a Precursor for Specialty Chemicals

Furan-based compounds, such as those analogous to this compound, are considered important platform chemicals derived from biomass. wiley-vch.de They serve as precursors for the synthesis of a variety of specialty chemicals and monomers for industrial polymer production. wiley-vch.de For example, 2,5-furandicarboxylic acid (FDCA), a key furan derivative, is used to produce bio-based polyesters that can serve as sustainable alternatives to petroleum-based polymers like poly(ethylene terephthalate) (PET). chemrxiv.orgfeiplar.com The synthesis of these specialty chemicals often involves chemical transformations of the furan ring, highlighting the versatility of this compound-like structures as building blocks in green chemistry. wiley-vch.de

Based on a comprehensive search of scientific literature and chemical databases, there is no information available on a compound named "this compound." This name does not correspond to any known chemical substance in publicly accessible records. It is possible that "this compound" may be a fictional name, a highly specific proprietary compound not disclosed in public literature, or a misspelling of a different chemical.

Consequently, it is not possible to provide an article on its potential applications, utilization in fine chemical synthesis, or role in sustainable chemical production, as no research findings or data exist to support such a discussion.

If "this compound" is a placeholder or a specific compound known by another designation (such as a CAS number or IUPAC name), please provide the correct information to enable the generation of a scientifically accurate article.

The Environmental Fate of this compound: A Review of Degradation and Transformation Processes

The environmental journey of the chemical compound this compound is dictated by a complex interplay of physical, chemical, and biological processes. Understanding its behavior and degradation is paramount in assessing its potential ecological impact. This article explores the current scientific understanding of this compound's environmental persistence, focusing on its breakdown through abiotic and biotic pathways, and the methodologies employed for its monitoring and fate prediction.

Q & A

Q. How should researchers design reproducible experiments for synthesizing Furisyl?

To ensure reproducibility, explicitly document reaction conditions (solvents, catalysts, temperatures), purification methods (e.g., column chromatography, recrystallization), and characterization protocols (e.g., NMR, HPLC, elemental analysis). Include controls for known intermediates and reference spectral data for comparison. For novel compounds, provide full synthetic pathways and purity validation (≥95% by HPLC). Replicate procedures across independent labs to confirm consistency .

What frameworks are recommended for formulating research questions on this compound's biological activity?

Apply the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to define study scope (e.g., "Does this compound [Intervention] reduce inflammation [Outcome] in murine macrophages [Population] compared to dexamethasone [Comparison]?"). Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practical and ethical alignment with research goals .

Q. How can researchers address variability in this compound's pharmacokinetic data across studies?

Standardize experimental models (e.g., rodent strains, dosing regimens) and validate analytical methods (e.g., LC-MS/MS). Include positive controls and account for metabolic differences by profiling cytochrome P450 interactions. Use meta-analyses to identify trends in heterogeneous datasets .

Q. What ethical considerations are critical for human trials involving this compound?

Obtain informed consent, prioritize risk minimization (e.g., dose-escalation protocols), and secure Institutional Review Board (IRB) approval. Disclose conflicts of interest and adhere to Good Clinical Practice (GCP) guidelines. Include demographic diversity in participant selection to enhance generalizability .

Advanced Research Questions

Q. How can contradictory findings in this compound's mechanism of action be resolved?

Conduct cross-disciplinary validation : combine in silico molecular docking (e.g., AutoDock Vina) with in vitro assays (e.g., kinase inhibition) and in vivo models. Use isotopic labeling (e.g., ¹⁴C-Furisyl) to track metabolite pathways. Employ Bayesian statistical models to quantify uncertainty in conflicting data .

Q. What methodologies optimize this compound's stability in formulation studies?

Apply Design of Experiments (DOE) to test excipient combinations (e.g., cyclodextrins for solubility). Monitor degradation via accelerated stability testing (40°C/75% RH) and identify degradation products using high-resolution mass spectrometry (HRMS). Use response surface modeling to predict optimal storage conditions .

Q. How should researchers integrate this compound's heterogeneous data from multi-omics studies?

Use systems biology approaches (e.g., weighted gene co-expression networks) to link transcriptomic, proteomic, and metabolomic datasets. Validate findings with pathway enrichment tools (e.g., KEGG, Reactome) and machine learning (e.g., random forests for feature selection). Address batch effects via ComBat normalization .

Q. What statistical strategies ensure robustness in this compound's dose-response analyses?

Apply non-linear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons. Report confidence intervals and effect sizes (e.g., Cohen’s d). For skewed distributions, apply log transformations or non-parametric tests (e.g., Kruskal-Wallis) .

Q. How can researchers validate this compound's target specificity in complex biological systems?

Combine CRISPR-Cas9 knockouts of putative targets with cellular thermal shift assays (CETSA). Use isothermal titration calorimetry (ITC) to measure binding affinities and surface plasmon resonance (SPR) for kinetic analyses. Cross-validate with RNA interference (RNAi) libraries .

Q. What practices mitigate bias in this compound's preclinical efficacy studies?

Implement blinded randomization in animal cohorts and use third-party vendors for compound preparation. Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw data sharing. Pre-register hypotheses and analytical plans on platforms like Open Science Framework (OSF) to reduce HARKing (Hypothesizing After Results are Known) .

Methodological Guidelines Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.